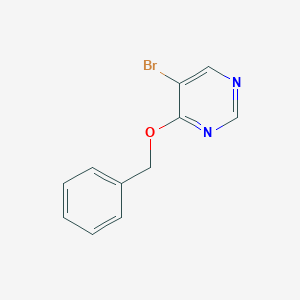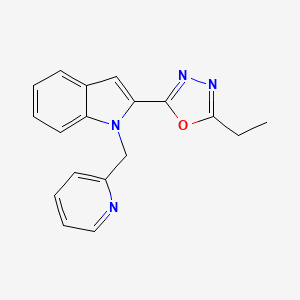
3-Methyl-1-phenylcyclobutan-1-amine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Medicinal Chemistry
Facilitating Synthesis of Biologically Active Compounds : Research has shown that derivatives of cyclobutanones, like 3-Methyl-1-phenylcyclobutan-1-amine;hydrochloride, are pivotal in the synthesis of VLA-4 antagonists, which have medical significance. For example, a study demonstrated the synthesis of a variety of cyclobuta-1,3-diones with a phenylalanine-derived primary amine, leading to compounds that act as VLA-4 antagonists (Brand et al., 2003).
Development of Enzyme Inhibitors : Cyclobutanone derivatives are also used in creating enzyme inhibitors. A study detailed the preparation of a protected 2-aminocyclobutanone as a synthon for developing inhibitors of hydrolase enzymes, including serine proteases and metalloproteases (Habeeb Mohammad et al., 2020).
Antimicrobial Applications : The application extends to antimicrobial properties as well. For instance, novel azetidine-2-one derivatives of 1H-benzimidazole, which can be related structurally to cyclobutane compounds, demonstrated significant antibacterial and cytotoxic activity in a study (Noolvi et al., 2014).
Materials Science
Nuclear Magnetic Resonance (NMR) Studies : Cyclobutane derivatives are often subjects in NMR studies. A research investigated the NMR properties of 1,1-difluoro-3-phenylcyclobutane derivatives, which is related to the structural family of 3-Methyl-1-phenylcyclobutan-1-amine;hydrochloride (Takahashi, 1962).
Corrosion Inhibition : Research into amine derivatives has found applications in corrosion inhibition. A study on four amine derivative compounds, including a compound structurally similar to 3-Methyl-1-phenylcyclobutan-1-amine;hydrochloride, showed that they are effective corrosion inhibitors for mild steel in HCl medium (Boughoues et al., 2020).
Organic Chemistry
- Ring-Opening Reactions : Cyclobutan-1-amine derivatives are used in Lewis acid-catalyzed ring-opening reactions. For instance, a study described the ring-opening of methyl 1-nitrocyclopropanecarboxylates with amine nucleophiles, a process that maintains enantiomeric purity (Lifchits & Charette, 2008).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-methyl-1-phenylcyclobutan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N.ClH/c1-9-7-11(12,8-9)10-5-3-2-4-6-10;/h2-6,9H,7-8,12H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRNBOKKMVDQTNS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C1)(C2=CC=CC=C2)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)azetidine-3-carboxamide](/img/structure/B2401468.png)
![5-(2,6-dimethyl-4H-[1,3'-bipyridin]-4-ylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B2401469.png)
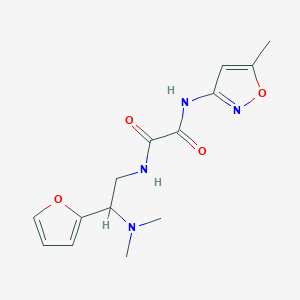

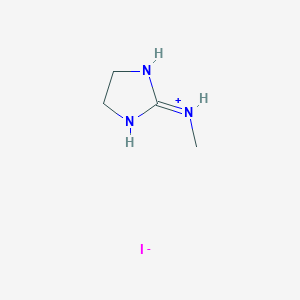
![4-[2-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2401474.png)

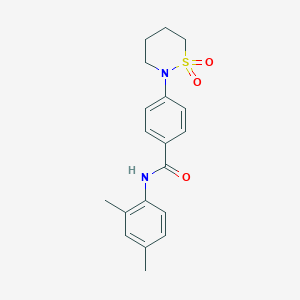
![methyl 4-(2-(2-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamido)benzoate](/img/structure/B2401480.png)

![4-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1-(2-hydroxyethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2401482.png)
![4-(4-methoxybenzyl)-1-(4-methylphenyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/no-structure.png)
